ネオペンチルアルコール

概要

説明

Neopentyl alcohol is a type of alcohol that exhibits significant resistance to the replacement of its hydroxyl group by a halogen atom, a phenomenon largely attributed to steric hindrance . This resistance to reaction is notable because it suggests a unique chemical behavior compared to other alcohols, which typically react more readily under similar conditions.

Synthesis Analysis

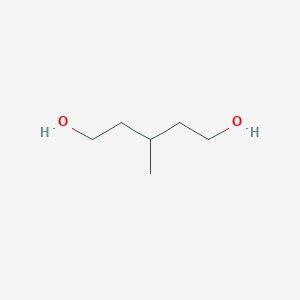

The synthesis of neopentyl alcohol derivatives, such as neopentyl glycol (NPG), involves the hydrogenation of hydroxypivaldehyde, which itself is obtained from the crossed aldol condensation of isobutyraldehyde and formaldehyde . This process is crucial for producing industrial products like resins and synthetic lubricants. The synthesis of neopentylbenzene, another derivative, can be achieved using benzyl alcohol or benzyl chloride, with a commercial yield of around 30.1% .

Molecular Structure Analysis

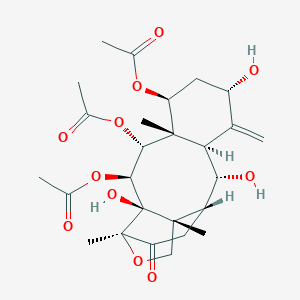

The molecular structure of neopentyl alcohol has been studied using computational methods such as MINDO/3 SCF-MO, which predict a cyclic structure for the transition state of its heterolysis . Additionally, the conformational properties of neopentyl alcohol have been investigated through ab initio gradient procedures, revealing detailed information about the molecule's geometry and its conformational changes .

Chemical Reactions Analysis

Neopentyl alcohol's chemical reactivity has been a subject of interest due to its unusual resistance to certain reactions. Studies have shown that while it resists the replacement of its hydroxyl group by halogens, it can still undergo reactions that involve a "broadside" approach of reagents . Moreover, the mass spectral dissociation characteristics of ionized neopentyl alcohol have been explored, providing insights into its fragmentation behavior .

Physical and Chemical Properties Analysis

The physical and chemical properties of neopentyl alcohol derivatives, such as neopentyl glycol diheptanoate, have been studied in the context of green synthesis. This enzymatic synthesis process, conducted in a solvent-free medium, has been optimized to achieve high yields and is considered environmentally friendly . The viscosity characteristics of neopentyl polyol esters have also been measured, showing that viscosity increases with the carbon chain length of the fatty acid and the number of hydroxyl groups in the polyhydric alcohol .

科学的研究の応用

有機合成

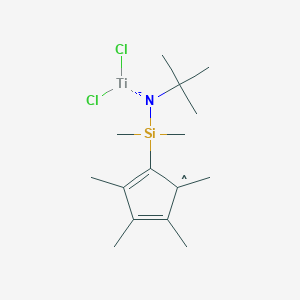

ネオペンチルアルコール: は、立体的にかさ高い構造を持つため、有機合成における貴重な試薬です。 特に、立体的にかさ高い基質のカップリングに使用される三つの反応で役立ちます 。この反応は、医薬品や農薬に不可欠な新しい炭素-ヘテロ原子結合を形成する上で重要です。

溶媒用途

ネオペンチルアルコールは、中程度の沸点と溶解性を持つことから、さまざまな化学反応の溶媒として役立ちます。 水やエタノール、ジエチルエーテルなどの有機溶媒への溶解性により、化学プロセスにおけるさまざまな段階で汎用性があります .

材料科学

材料科学では、ネオペンチルアルコールは、ポリエステル樹脂の製造における構成要素であるネオペンチルグリコールなどの他の化合物を合成するために使用できます。 これらの樹脂は、コーティング、ガラス繊維強化プラスチック、断熱材に不可欠です .

バイオプロセス

ネオペンチルアルコールは、特に細胞培養やトランスフェクションプロセスにおいて、バイオプロセシングで応用されています。 細胞培養中、タンパク質やその他の生体分子の安定化剤として機能し、これらの成分の完全性を確保することができます .

細胞および遺伝子療法

急成長中の細胞および遺伝子療法の分野では、ネオペンチルアルコールは、凍結保護剤または遺伝子送達のベクターの製剤における成分として使用できます。 その特性は、凍結および解凍サイクル中の繊細な細胞構造を保護するのに役立ちます .

作用機序

Target of Action

Neopentyl alcohol is a primary alcohol . The primary target of neopentyl alcohol is the hydroxyl group (-OH) present in its structure . This hydroxyl group is responsible for the alcohol’s reactivity and its interactions with other molecules.

Mode of Action

Neopentyl alcohol, like other alcohols, undergoes dehydration reactions to yield alkenes . This process involves the loss of water and the formation of a double bond. The dehydration reaction of alcohols proceeds by heating the alcohols in the presence of a strong acid, such as sulfuric or phosphoric acid, at high temperatures .

Biochemical Pathways

The main pathway of alcohol metabolism involves oxidation to form aldehydes . The three main enzymes that carry out alcohol oxidation are alcohol dehydrogenase, cytochrome P450 2E1, and, to a lesser extent, catalase, all of which generate acetaldehyde .

Result of Action

The result of the action of neopentyl alcohol is the formation of alkenes through a dehydration reaction . This reaction is a key step in the synthesis of various organic compounds.

Action Environment

The action of neopentyl alcohol is influenced by environmental factors such as temperature and the presence of a strong acid . The reaction temperature and the type of acid used can significantly affect the yield and rate of the dehydration reaction.

Safety and Hazards

When handling Neopentyl alcohol, it is advised to avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. Keep away from heat/sparks/open flames/hot surfaces. Ground/bond container and receiving equipment. Use explosion-proof electrical/ventilating/lighting equipment. Wear protective gloves/protective clothing/eye protection/face protection .

Relevant Papers

There are several relevant papers on Neopentyl alcohol. For instance, “NEOPENTYL ALCOHOL AND ITS REARRANGEMENT PRODUCTS1” by F. Whitmore and H. Rothrock, published in 1932 . Another paper is “Theoretical study of the role of solvent H2O in neopentyl and pinacol rearrangements” by Yamabe . These papers provide more detailed information on the synthesis, reactions, and properties of Neopentyl alcohol.

特性

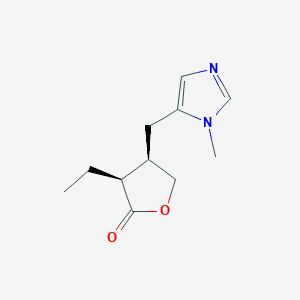

IUPAC Name |

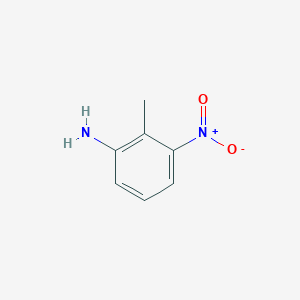

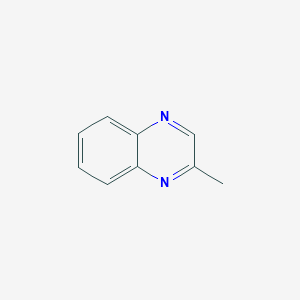

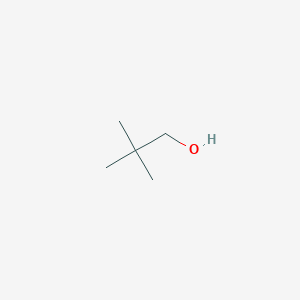

2,2-dimethylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O/c1-5(2,3)4-6/h6H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPSSIOMAKSHJJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

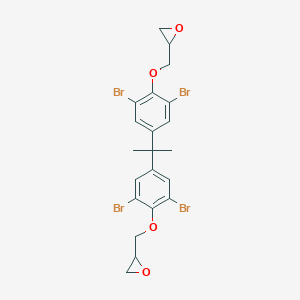

Molecular Formula |

C5H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9052501 | |

| Record name | 2,2-Dimethylpropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Volatile solid with an odor of peppermint; [Merck Index] Colorless to white solid; [CHEMINFO] White crystalline solid; [MSDSonline] | |

| Record name | Neopentyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6305 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

114 °C | |

| Record name | NEOPENTYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/103 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

98 °F (37 °C) (CLOSED CUP) | |

| Record name | NEOPENTYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/103 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

MISCIBLE WITH ALC, ETHER; IN WATER: ABOUT 3.5% @ 25 °C, Water solubility = 3.5X10+4 mg/L at 25 °C. | |

| Record name | NEOPENTYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/103 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.812 @ 20 °C/4 °C, Liquid density = 851.5 kg/cu m | |

| Record name | NEOPENTYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/103 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

3.0 (AIR= 1) | |

| Record name | NEOPENTYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/103 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

16.0 [mmHg], 16 MM HG @ 20 °C | |

| Record name | Neopentyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6305 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | NEOPENTYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/103 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

CRYSTALS | |

CAS RN |

75-84-3 | |

| Record name | Neopentyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neopentyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanol, 2,2-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2-Dimethylpropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethylpropanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.826 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NEOPENTYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5I067PJD7S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NEOPENTYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/103 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

53 °C | |

| Record name | NEOPENTYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/103 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of neopentyl alcohol?

A1: Neopentyl alcohol has the molecular formula C5H12O and a molecular weight of 88.15 g/mol.

Q2: Are there any notable spectroscopic data available for neopentyl alcohol?

A2: Yes, the rotational spectrum of neopentyl alcohol has been studied. [] This type of spectroscopy provides insights into the molecule's structure and rotational energy levels.

Q3: How does the solubility of neopentyl alcohol vary across different media?

A3: Neopentyl alcohol exhibits solubility in water and various organic solvents. Further research on its dissolution rate and solubility in specific media is necessary to understand its impact on bioavailability and efficacy in different applications. []

Q4: Has neopentyl alcohol been explored as a constituent in Deep Eutectic Solvents (DESs)?

A4: Yes, research has investigated neopentyl alcohol as a potential constituent in DESs. A eutectic system comprising L-menthol and neopentyl alcohol was found to exhibit a significant depression at the eutectic point, highlighting its potential for DES formation, even in systems exhibiting near-ideal behavior. []

Q5: Can neopentyl alcohol be used in the synthesis of specific chemical compounds?

A5: Yes, neopentyl alcohol serves as a starting material in the synthesis of various compounds. For instance, it plays a crucial role in the multi-step synthesis of 3-tert-Butylpyridine, achieving an overall yield of 16%. [] Additionally, it's a key component in synthesizing flame retardants like 5,5-Dimethyl-2-oxy-2-(N,N′-phenylediamino-dibenzyl)-di-1,3,2-dioxaphosphorinanes and hexalis-(4-(5,5dimehtyl-1,3-dioxaphospho-rinanyl-2-oxy-phosphate-ester-phenoxy))-cyclotriphosphazene. [, ]

Q6: Are there any specific applications of neopentyl alcohol in organic reactions involving thionyl chloride?

A6: Yes, neopentyl alcohol displays unique reactivity with thionyl chloride. In attempts to synthesize the methyl ester of γ-oxo-3-methyl-1H-indole-1-butanoic acid using thionyl chloride followed by methanol quenching, neopentyl alcohol yielded a different product, identified as a thiazolo[3,2-a]indol-3(2H)-one derivative. This unusual reaction pathway highlights the distinct reactivity of neopentyl alcohol in the presence of thionyl chloride. []

Q7: How does neopentyl alcohol react with perfluorobutanesulfonyl fluoride in the presence of 4-dialkylaminopyridines?

A7: The reaction of neopentyl alcohol with perfluorobutanesulfonyl fluoride in the presence of 4-dialkylaminopyridines results in the formation of N-alkyl-4-dialkylaminopyridinium perfluorobutanesulfonates with high yields. This reaction highlights the role of neopentyl alcohol's primary hydroxy group in this transformation. []

Q8: Have there been any computational studies on the rearrangement reactions involving neopentyl alcohol?

A8: Yes, Density Functional Theory (DFT) calculations have been employed to study the role of water as a solvent in the neopentyl rearrangement. The calculations suggest that the formation of 2-methyl-2-butanol from neopentyl chloride hydrolysis occurs in two steps, with neopentyl alcohol as a transient intermediate. This computational study provides insights into the reaction mechanism and the absence of primary or tertiary carbocations as intermediates in this rearrangement. []

Q9: Are there any studies on the kinetic isotope effects in the heterolysis of neopentyl alcohol using computational methods?

A9: Yes, MINDO/3 calculations have been performed to determine the kinetic isotope effects in the heterolysis of neopentyl alcohol. The calculations accurately predicted a cyclic structure for the transition state and showed excellent agreement with experimental kinetic isotope effects, supporting the validity of the computational approach. []

Q10: How does the para-substitution on arylsulfonate esters of neopentyl alcohol influence their mass spectra?

A10: Studies have shown that the nature of the para-substituent significantly influences the fragmentation processes and the occurrence of metastable ions in the mass spectra of para-substituted benzenesulfonic esters of neopentyl alcohol. The effect is more pronounced in sulfonates compared to benzoates, suggesting a dependence on the polarity of the para-substituent. []

Q11: What can you tell me about the stability of neopentyl alcohol under various conditions?

A11: While specific stability data for neopentyl alcohol under various conditions is limited in the provided research, it's crucial to consider factors like temperature, pH, and exposure to light or oxidizing agents when assessing its stability.

Q12: Is there information available regarding SHE (Safety, Health, and Environment) regulations specific to neopentyl alcohol?

A12: While the provided research doesn't delve into specific SHE regulations for neopentyl alcohol, it's essential to consult relevant safety data sheets and regulatory guidelines for handling and usage. Responsible practices for minimizing risks and ensuring compliance are paramount. []

Q13: What analytical techniques have been used to study neopentyl alcohol and related compounds?

A13: Various analytical techniques have been employed in the study of neopentyl alcohol and its derivatives. These include:

- Gas-liquid chromatography (GLC): Used to analyze the products formed during the slow oxidation of neopentane, providing insights into the reaction mechanism and intermediate species. []

- Solid phase matrix extraction (SPME) coupled with gas chromatography (GC): Employed to determine the distribution coefficient of tribromo-neopentyl alcohol in micellar systems, which is relevant for evaluating the feasibility of micellar enhanced ultrafiltration for water treatment. [, ]

- Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): Used extensively for structural characterization, including the analysis of stereosequences in poly(D,L-lactide)s synthesized using neopentyl alcohol-containing initiators. []

- Mass Spectrometry (MS): Employed in conjunction with other techniques like GC and NMR to identify and characterize neopentyl alcohol derivatives, including the study of fragmentation patterns and isotopic labeling experiments. [, ]

- Fourier-transform infrared spectroscopy (FT-IR): Used to analyze the structural features of flame retardant compounds synthesized from neopentyl alcohol. [, ]

Q14: What is known about the biodegradation of brominated flame retardants derived from neopentyl alcohol?

A14: Research has explored the biodegradation of tribromo-neopentyl alcohol (TBNPA) and dibromo neopentyl glycol (DBNPG), common brominated flame retardants derived from neopentyl alcohol. A bacterial consortium isolated from contaminated groundwater successfully degraded these compounds under aerobic conditions when provided with an additional carbon source. This study highlights the potential for bioremediation of environments contaminated with these flame retardants. []

Q15: Are there any studies on the environmental fate and transport of neopentyl alcohol itself?

A15: While the provided research primarily focuses on neopentyl alcohol derivatives, understanding the environmental fate and transport of the parent compound is crucial. Factors like its volatility, water solubility, and potential for bioaccumulation or degradation in various environmental compartments need further investigation.

Q16: What are some alternatives to neopentyl alcohol in its various applications?

A16: The choice of alternatives depends on the specific application. For example, other primary alcohols or diols might be considered for DES formation. In the synthesis of flame retardants, alternative compounds with similar properties, such as other halogenated or phosphorus-containing molecules, may be explored. Assessing the performance, cost, and environmental impact of these alternatives is essential. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。